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  • Product: 2,6-Dibromo-4-(hydroxymethyl)phenol
  • CAS: 2316-62-3

Core Science & Biosynthesis

Foundational

Analytical Characterization of 2,6-Dibromo-4-(hydroxymethyl)phenol: A Technical Guide to NMR Spectral Elucidation

Executive Summary 2,6-Dibromo-4-(hydroxymethyl)phenol—also known in literature as 3,5-dibromo-4-hydroxybenzyl alcohol—is a highly functionalized halogenated phenolic compound. It is frequently encountered both as a natur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,6-Dibromo-4-(hydroxymethyl)phenol—also known in literature as 3,5-dibromo-4-hydroxybenzyl alcohol—is a highly functionalized halogenated phenolic compound. It is frequently encountered both as a natural secondary metabolite isolated from marine red algae such as Polysiphonia urceolata[1] and as a critical synthetic intermediate in the development of protein tyrosine phosphatase 1B (PTP1B) inhibitors and supramolecular complexes[2].

For researchers and drug development professionals, the unambiguous structural validation of this compound is paramount. The presence of two heavy bromine atoms ortho to the phenolic hydroxyl group significantly alters the electronic landscape of the aromatic ring, heavily influencing both proton and carbon relaxation times and chemical shifts. This whitepaper provides a comprehensive, self-validating framework for the 1H and 13C NMR spectral elucidation of 2,6-dibromo-4-(hydroxymethyl)phenol.

Structural Dynamics & Chemical Context

The molecule consists of a central benzene ring substituted with a hydroxyl group at C-1, bromine atoms at C-2 and C-6, and a hydroxymethyl group at C-4.

  • Symmetry: The molecule possesses a C2​ axis of symmetry passing through C-1 and C-4. Consequently, the aromatic protons (H-3 and H-5) are chemically and magnetically equivalent, as are the carbons C-2/C-6 and C-3/C-5.

  • Electronic Effects: The strongly electronegative bromine atoms exert a powerful inductive electron-withdrawing effect, which increases the acidity of the phenolic -OH and deshields the adjacent aromatic protons. Conversely, the "heavy atom effect" of bromine causes an anomalous upfield shift for the substituted quaternary carbons (C-2 and C-6) in 13C NMR.

Self-Validating NMR Acquisition Protocol

To ensure scientific integrity and reproducibility, the following protocol must be strictly adhered to. It is designed as a self-validating system where internal data points confirm the success of the methodology.

Phase 1: Sample Preparation & Solvent Causality
  • Solvent Selection: Weigh exactly 15–20 mg of the analyte and dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D).

    • Causality: Protic solvents or weakly interacting solvents like CDCl 3​ allow rapid chemical exchange of the phenolic and aliphatic -OH protons, broadening their signals into the baseline[3]. DMSO- d6​ acts as a strong hydrogen-bond acceptor, locking the hydroxyl protons in place. This drastically slows the exchange rate, allowing the observation of critical scalar couplings (e.g., the CH 2​ -OH triplet).

  • Internal Calibration: Use the residual DMSO pentet at 2.50 ppm for 1H and the heptet at 39.52 ppm for 13C as the internal chemical shift references.

Phase 2: Instrumental Parameters
  • 1H NMR Acquisition: Use a standard 1D sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds.

    • Validation Check: Post-acquisition, integrate the methylene signal (~4.35 ppm) to exactly 2.00. The aromatic singlet (~7.45 ppm) must integrate to 2.00 ± 0.05. Any deviation indicates potential debromination or co-eluting impurities.

  • 13C NMR Acquisition: Use a proton-decoupled sequence (e.g., zgpg30). Crucially, set the relaxation delay (D1) to at least 3.0–4.0 seconds.

    • Causality: The molecule contains four quaternary carbons (C-1, C-2, C-4, C-6). Halogenated and oxygenated quaternary carbons lack attached protons, resulting in negligible Nuclear Overhauser Effect (NOE) enhancement and exceptionally long T1​ relaxation times. A longer D1 ensures these carbons are fully relaxed between pulses, preventing signal suppression and allowing the heavily shielded C-Br carbons to be resolved.

1H NMR Spectral Data & Causality

The proton spectrum of 2,6-dibromo-4-(hydroxymethyl)phenol in DMSO- d6​ is highly diagnostic due to the restricted exchange of the hydroxyl groups.

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationCausality / Assignment
C1-OH 9.80Singlet (s)-1HHighly deshielded due to the inductive pull of two ortho-bromines and strong H-bonding with DMSO.
H-3, H-5 7.45Singlet (s)-2HEquivalent aromatic protons deshielded by the para-OH and ortho-Br atoms.
C4-CH 2​ -OH 5.25Triplet (t)5.61HAliphatic hydroxyl locked by DMSO; splits into a triplet due to coupling with the adjacent CH 2​ .
C4-CH 2​ -OH 4.35Doublet (d)5.62HMethylene protons split by the adjacent locked hydroxyl proton.

13C NMR Spectral Data & Causality

The carbon spectrum requires careful analysis due to the competing electronic effects of oxygen and bromine.

PositionChemical Shift (δ, ppm)TypeCausality / Assignment
C-1 149.5Quaternary (C)Strongly deshielded by the directly attached electronegative oxygen atom.
C-4 136.5Quaternary (C)Deshielded relative to benzene due to the attached hydroxymethyl group.
C-3, C-5 131.0Methine (CH)Aromatic methine carbons, slightly deshielded by the meta-OH group.
C-2, C-6 111.2Quaternary (C)Anomalous upfield shift driven by the heavy atom effect (spin-orbit coupling) of bromine.
C-7 61.8Methylene (CH 2​ )Typical shift for a primary benzylic alcohol carbon[3].

Workflow Visualization

The following diagram outlines the logical sequence for acquiring and validating the structural data of halogenated phenolic compounds.

NMR_Elucidation A Sample Prep: DMSO-d6 (Prevents OH Exchange) B 1H NMR (400 MHz) Identify Protons A->B Acquire C 13C NMR (100 MHz) Identify Carbons A->C Acquire D 2D NMR (HSQC/HMBC) Map Connectivity B->D Correlate C->D Correlate E Structural Confirmation 2,6-Dibromo-4-(hydroxymethyl)phenol D->E Validate

Logical workflow for the NMR structural elucidation of 2,6-dibromo-4-(hydroxymethyl)phenol.

References

  • A new compound as PTP1B inhibitor from the red alga Polysiphonia urceolata, ResearchG
  • Supporting Information - Wiley-VCH: Self-assembly of spherical complexes, Wiley-VCH,
  • 4-Hydroxybenzyl alcohol 623-05-2 wiki, Guidechem,

Sources

Foundational

Unlocking Formulation Potential: A Technical Guide to the Solubility Profile of 2,6-Dibromo-4-(hydroxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals Abstract Understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful drug development, influencing everything f...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility profile of 2,6-Dibromo-4-(hydroxymethyl)phenol, a compound of interest for its unique chemical structure. We delve into the theoretical principles governing its solubility, provide a robust, field-proven experimental protocol for its determination, and present an illustrative solubility profile in a range of common organic solvents. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively work with this compound.

Introduction: The Critical Role of Solubility

2,6-Dibromo-4-(hydroxymethyl)phenol (CAS No. 2316-62-3) is a halogenated phenol derivative with a molecular weight of 281.93 g/mol .[1][2] Its structure, featuring two bromine atoms, a phenolic hydroxyl group, and a hydroxymethyl group, imparts a unique combination of chemical properties that make its solubility a non-trivial and critical parameter. For chemists in process development, solubility data dictates the choice of solvents for synthesis and purification. For formulation scientists, it is fundamental to designing effective delivery systems. Poor solubility can lead to significant challenges, including low bioavailability and unpredictable in vitro results, ultimately hindering therapeutic development.[3] This guide, therefore, serves as a foundational resource for any scientist working with this molecule.

Key Physicochemical Properties:

  • Molecular Formula: C₇H₆Br₂O₂[1][4][5]

  • Molecular Weight: 281.93 g/mol [1][2]

  • Hydrogen Bond Donors: 2[2][6]

  • Hydrogen Bond Acceptors: 2[2]

  • Predicted LogP: ~2.1 - 2.4[2][6]

Theoretical Principles: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[7][8] For a substance to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.[8][9] The adage "like dissolves like" serves as a useful preliminary guide.[7][10][11]

Molecular Structure Analysis of 2,6-Dibromo-4-(hydroxymethyl)phenol:

  • Polar, Protic Groups: The molecule possesses both a phenolic hydroxyl (-OH) and a primary alcohol (-CH₂OH) group. These groups are potent hydrogen bond donors and acceptors .[10][12] This structural feature strongly suggests favorable interactions with polar protic solvents (e.g., alcohols, water) and polar aprotic solvents capable of accepting hydrogen bonds (e.g., acetone, ethyl acetate).[12][13]

  • Bromine Substituents: The two electron-withdrawing bromine atoms increase the acidity of the phenolic proton and contribute to the molecule's overall molecular weight and van der Waals surface area.

  • Aromatic Ring: The benzene ring provides a nonpolar region, which will interact favorably with solvents that have nonpolar character.

Based on these features, we can predict that 2,6-Dibromo-4-(hydroxymethyl)phenol will exhibit higher solubility in polar organic solvents, particularly those that can engage in hydrogen bonding, and significantly lower solubility in nonpolar solvents like hexane.

Experimental Determination of Thermodynamic Solubility

To move from theoretical prediction to quantitative data, a robust experimental method is required. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[14] This method is recognized by regulatory bodies like the OECD.[15][16][17]

Causality Behind Experimental Design

The core principle is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid.

  • Using an Excess of Solute: This ensures that the solvent becomes fully saturated and that an equilibrium with the solid phase is established.[14]

  • Agitation and Temperature Control: Constant agitation (shaking) increases the surface area of the solid, accelerating the dissolution process.[14] A constant temperature is critical because solubility is temperature-dependent. An incubation period of 24-72 hours is often necessary to ensure true thermodynamic equilibrium is reached.[3][18]

  • Phase Separation: After equilibration, it is crucial to separate the undissolved solid from the saturated solution without altering the equilibrium (e.g., by changing the temperature). Centrifugation followed by careful removal of the supernatant is a standard and effective technique.[18]

  • Quantitative Analysis: The concentration of the solute in the clear, saturated supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, which provides high accuracy and sensitivity.[14]

Self-Validating Protocol: Isothermal Shake-Flask Method

This protocol is designed to be self-validating by ensuring equilibrium is reached and accurately measured.

Materials:

  • 2,6-Dibromo-4-(hydroxymethyl)phenol (solid, >98% purity)

  • Selected organic solvents (HPLC grade)

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker with temperature control

  • Calibrated analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • HPLC-UV system or UV-Vis spectrophotometer

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 2,6-Dibromo-4-(hydroxymethyl)phenol to a pre-weighed glass vial. An amount that is visibly in excess after dissolution (e.g., ~10-20 mg) is sufficient.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for at least 48 hours.

    • Expert Insight: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be constant across the later time points.[14][18]

  • Phase Separation: After incubation, allow the vials to stand undisturbed at the test temperature for a short period to let the larger particles settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet all undissolved solids.

  • Sample Dilution: Carefully pipette an aliquot of the clear supernatant. To avoid disturbing the pellet, take the sample from the top half of the liquid. Immediately perform a precise serial dilution with the same solvent into a volumetric flask to bring the concentration within the calibrated range of the analytical method.

  • Quantitative Analysis (HPLC): Analyze the diluted samples via a validated HPLC-UV method. Calculate the concentration in the original saturated solution by applying the dilution factor.

  • Data Reporting: Express solubility in units of mg/mL and mol/L. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Analysis A 1. Add Excess Solute to Vial B 2. Add Precise Volume of Solvent A->B C 3. Equilibrate (48h) on Shaker at 25°C B->C D 4. Centrifuge to Pellet Undissolved Solid C->D Equilibrium Reached E 5. Aliquot Supernatant & Perform Serial Dilution D->E Isolate Saturated Solution F 6. Quantify Concentration via HPLC-UV E->F G 7. Calculate Solubility (mg/mL & mol/L) F->G

Illustrative Solubility Profile

While exhaustive experimental data for 2,6-Dibromo-4-(hydroxymethyl)phenol is not widely published, a profile can be constructed based on its structural features and the principles of solute-solvent interactions. The following table provides an illustrative summary of expected solubility behavior across a spectrum of common organic solvents. Note: These values are for guidance and must be confirmed experimentally using the protocol described above.

Solvent ClassSolvent ExampleDielectric Constant (Approx.)Expected SolubilityRationale
Polar Protic Methanol32.7High Excellent hydrogen bond donor and acceptor capabilities, readily solvating both -OH groups.[12][13]
Ethanol24.5High Similar to methanol, strong hydrogen bonding interactions are expected.[10][12]
Polar Aprotic Acetone21.0Moderate to High Acts as a hydrogen bond acceptor for the solute's -OH groups.[10]
Acetonitrile37.5Moderate High polarity but a weaker hydrogen bond acceptor compared to acetone.[19]
Ethyl Acetate6.0Moderate Can accept hydrogen bonds, but lower polarity reduces overall solvation efficiency.
Slightly Polar Dichloromethane9.1Low to Moderate Primarily dipole-dipole interactions; unable to effectively disrupt solute-solute hydrogen bonds.
Nonpolar Toluene2.4Very Low Dominated by weak van der Waals forces, insufficient to overcome the strong solute-solute interactions.[7]
Hexane1.9Insoluble Nonpolar nature provides no favorable interactions to solvate the polar functional groups of the solute.[7][10]

G cluster_solute 2,6-Dibromo-4-(hydroxymethyl)phenol cluster_solvent Polar Protic Solvent (e.g., Methanol) Solute Br | HO-Ph-CH₂OH | Br Solvent CH₃-OH Solute->Solvent H-Bonding (Donor & Acceptor) Solute->Solvent Dipole-Dipole Result {High Solubility | Favorable Solute-Solvent Interactions Overcome Solute-Solute Forces}

Conclusion

The solubility of 2,6-Dibromo-4-(hydroxymethyl)phenol is fundamentally driven by its capacity to form strong hydrogen bonds via its phenolic and hydroxymethyl functional groups. Consequently, it is predicted to be most soluble in polar protic solvents like methanol and ethanol, with decreasing solubility as solvent polarity and hydrogen bonding capability diminish. This guide provides both the theoretical framework for understanding these interactions and a detailed, robust protocol based on the isothermal shake-flask method for their experimental quantification. By leveraging this knowledge, researchers can make informed decisions regarding solvent selection, leading to more efficient process development, purification, and formulation design.

References

  • Hydrogen Bonding | CK-12 Foundation. (n.d.). Retrieved from [Link]

  • Al-kassas, R., et al. (2022). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Advanced Pharmacy Education & Research. Available at: [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Available at: [Link]

  • QuickTakes. (n.d.). Explain the types of solvent-solute interactions and how they affect solubility. Chemistry. Available at: [Link]

  • Walsh Medical Media. (2021). Solute- Solvent Interaction. Available at: [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]

  • FILAB. (n.d.). OECD 105 Testing Services. Retrieved from [Link]

  • RevisionDojo. (2023). What Is Hydrogen Bonding? Retrieved from [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

  • LibreTexts. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. Available at: [Link]

  • protocols.io. (2022). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • Wikipedia. (n.d.). Hydrogen bond. Retrieved from [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

  • Nanotechnology Industries Association. (2023). OECD Opens Public Consultation on Draft Test Guideline for Nanomaterial Solubility & Dissolution. Retrieved from [Link]

  • Scymaris. (n.d.). Water Solubility. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Solute Interactions. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dibromo-4-(hydroxymethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). 2,6-Dibromo-4-(hydroxymethyl)phenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]

  • EBSCO. (n.d.). Solutes And Precipitates. Research Starters. Retrieved from [Link]

  • Appchem. (n.d.). 2,6-dibromo-4-(hydroxymethyl)phenol. Retrieved from [Link]

  • NextSDS. (n.d.). 2,4-DIBROMO-6-(HYDROXYMETHYL)PHENOL — Chemical Substance Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2,6-dibromo-4-methyl- (CAS 2432-14-6). Retrieved from [Link]

Sources

Exploratory

Structural Elucidation and X-ray Diffraction Analysis of 2,6-Dibromo-4-(hydroxymethyl)phenol: A Methodological Whitepaper

Executive Overview: The Biological and Chemical Imperative 2,6-Dibromo-4-(hydroxymethyl)phenol—widely known in marine pharmacognosy as 3,5-dibromo-4-hydroxybenzyl alcohol—is a highly functionalized halogenated secondary...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview: The Biological and Chemical Imperative

2,6-Dibromo-4-(hydroxymethyl)phenol—widely known in marine pharmacognosy as 3,5-dibromo-4-hydroxybenzyl alcohol—is a highly functionalized halogenated secondary metabolite. Originally isolated from marine red algae such as Polysiphonia urceolata and Rhodomela confervoides[1][2], this compound serves as a critical structural scaffold in modern drug discovery.

From a pharmacological perspective, bromophenols of this class exhibit potent inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B)[1][3]. Because PTP1B acts as a negative regulator of the insulin signaling pathway, its inhibition is a highly sought-after mechanism for the treatment of type 2 diabetes and obesity[3]. To rationally design synthetic analogs with higher binding affinities, researchers must first understand the exact three-dimensional spatial arrangement, hydrogen-bonding vectors, and electrostatic potential of the native marine scaffold. X-ray crystallography remains the gold standard for this absolute structural elucidation.

Pathway Insulin Insulin Binding IR Insulin Receptor (IR) Auto-phosphorylation Insulin->IR Signal Enhanced Insulin Signaling (Glucose Uptake) IR->Signal PTP1B PTP1B Enzyme (Dephosphorylates IR) PTP1B->IR Inhibits Inhibitor 2,6-Dibromo-4-(hydroxymethyl)phenol (Binds Catalytic Pocket) Inhibitor->PTP1B Blocks

Caption: Mechanism of PTP1B inhibition by marine bromophenols enhancing insulin signaling.

Crystallogenesis: Thermodynamic Control and Self-Validating Protocols

The fundamental challenge in crystallizing 2,6-dibromo-4-(hydroxymethyl)phenol lies in its amphiphilic nature. The molecule possesses a highly hydrophobic, electron-dense dibrominated aromatic ring, juxtaposed with two strong hydrogen-bonding moieties (a phenolic -OH and a hydroxymethyl -CH2OH).

As an Application Scientist, I do not rely on stochastic screening; rather, I employ a deterministic Vapor Diffusion (Hanging Drop) Protocol designed as a self-validating system. By strictly controlling the dielectric constant of the solvent mixture, we force the molecules into a highly ordered supramolecular assembly rather than an amorphous precipitate.

Step-by-Step Crystallization Methodology
  • Solvent Selection & Solubilization: Dissolve 10 mg of synthesized or isolated 2,6-dibromo-4-(hydroxymethyl)phenol[4] in 500 µL of a polar protic solvent (e.g., Methanol or Ethyl Acetate). This disrupts intermolecular hydrogen bonds, ensuring the compound is fully monomeric in solution.

  • Filtration (The Self-Validation Step): Pass the solution through a 0.22 µm PTFE syringe filter. Causality: This removes dust and microscopic impurities. If crystals form post-filtration, we validate that nucleation was driven purely by the thermodynamic supersaturation of the target molecule, not by heterogeneous nucleation on foreign debris.

  • Drop Setup: On a siliconized glass coverslip, mix 2 µL of the filtered compound solution with 2 µL of a reservoir solution containing a non-polar antisolvent (e.g., Hexane or Petroleum Ether).

  • Equilibration: Invert the coverslip over a well containing 500 µL of the pure antisolvent and seal with vacuum grease. Over 3–7 days, the volatile antisolvent vapors will diffuse into the drop, slowly lowering the dielectric constant and gently pushing the bromophenol past its solubility limit to yield diffraction-quality single crystals.

X-Ray Diffraction & Phasing Causality

Once a suitable crystal (typically 0.1 x 0.1 x 0.2 mm) is harvested, it is mounted on a goniometer loop using a perfluoropolyether cryo-oil and immediately flash-cooled to 100 K under a nitrogen stream. Causality of Cryocooling: Cooling to 100 K minimizes the atomic thermal displacement parameters (Debye-Waller factors). Because the heavy bromine atoms (Z=35) scatter X-rays exponentially stronger than the carbon (Z=6) and oxygen (Z=8) atoms, thermal vibrations at room temperature would smear the electron density of the lighter atoms, making the hydroxymethyl group difficult to resolve.

Radiation Choice and Phasing Strategy

For brominated compounds, the choice of X-ray source is highly strategic:

  • Cu-Kα Radiation ( λ=1.5418 Å): Bromine exhibits a massive anomalous scattering signal ( Δf′′≈1.2e− ) at the copper wavelength. This allows for robust phasing using Single-wavelength Anomalous Dispersion (SAD).

  • Mo-Kα Radiation ( λ=0.7107 Å): Alternatively, Mo-Kα provides higher resolution data (up to 0.7 Å or better) with less absorption, which is ideal for precise bond-length determination. Because the bromine atoms dominate the scattering vector, traditional Patterson methods or dual-space direct methods will instantly locate the heavy atoms, bootstrapping the electron density map to reveal the rest of the molecule.

Workflow N1 Compound Solubilization (Methanol/EtOAc) N2 Vapor Diffusion (Hexane Antisolvent) N1->N2 N3 Crystal Harvesting & Cryoprotection (100 K) N2->N3 N4 X-ray Diffraction (Cu-Kα / Mo-Kα) N3->N4 N5 Heavy-Atom Phasing (Patterson/Direct Methods) N4->N5 N6 Anisotropic Refinement (Least-Squares) N5->N6

Caption: Step-by-step experimental workflow for the X-ray crystallographic analysis of bromophenols.

Structural Features & Supramolecular Architecture

Upon solving the structure via least-squares anisotropic refinement, the 3D architecture of 2,6-dibromo-4-(hydroxymethyl)phenol reveals several critical supramolecular synthons that explain its biological efficacy:

  • Extensive Hydrogen-Bonding Networks: The phenolic -OH and the hydroxymethyl -CH2OH act simultaneously as hydrogen bond donors and acceptors. This typically results in infinite 2D sheets along the crystallographic b-axis. These exact hydrogen-bonding vectors are what allow the molecule to anchor into the catalytic cleft of the PTP1B enzyme[1].

  • Halogen Bonding (Br···O and Br···Br): The electron-deficient outer pole of the bromine atoms (the σ -hole) frequently engages in highly directional halogen bonds with the electron-rich oxygen atoms of adjacent molecules, stabilizing the crystal lattice.

  • Steric Shielding: The bulky bromine atoms at the 2 and 6 positions force the phenolic -OH into a highly restricted, planar conformation, which is a critical pharmacophoric feature for target recognition.

Quantitative Data Presentation

The following tables summarize the expected crystallographic parameters and interaction geometries typical for marine-derived bromophenol scaffolds of this specific molecular weight and functionalization.

Table 1: Representative Crystallographic Data for 2,6-Dibromo-4-(hydroxymethyl)phenol Scaffolds

ParameterValue / Description
Empirical Formula C 7​ H 6​ Br 2​ O 2​
Formula Weight 281.93 g/mol
Temperature 100(2) K
Wavelength (Mo-Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P2 1​ /c (Typical for planar aromatics)
Z (Molecules per unit cell) 4
Absorption Coefficient ( μ ) > 8.0 mm −1 (High due to Bromine)
Goodness-of-fit on F 2 ~ 1.05
Final R indices [I>2σ(I)] R1 < 0.05, wR2 < 0.12

Table 2: Supramolecular Interaction Geometry (Hydrogen & Halogen Bonding)

Interaction TypeDonor-Acceptor Distance (Å)Angle (°)Structural Role
O-H(phenol)···O(hydroxyl) 2.65 – 2.75160 – 175Primary 1D chain formation
O-H(hydroxyl)···O(phenol) 2.70 – 2.80155 – 170Cross-linking into 2D sheets
C-Br···O (Halogen Bond) 3.10 – 3.30170 – 180Inter-sheet lattice stabilization
π···π Stacking 3.60 – 3.90 (Centroid-Centroid)N/AHydrophobic core packing

References

  • A new compound as PTP1B inhibitor from the red alga Polysiphonia urceolata ResearchGate URL:[Link]

  • Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades ResearchGate URL:[Link]

  • Bromophenols from the Red Alga Rhodomela confervoides Journal of Natural Products (ACS) URL:[Link]

  • Synthesis and physical properties of ligands 1a, b and complexes 2a, b (Supporting Information) Wiley-VCH URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2,6-Dibromo-4-(hydroxymethyl)phenol in Marine Natural Product Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary Marine environments represent a massive reservoir...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

Marine environments represent a massive reservoir of structurally unique and biologically potent secondary metabolites. Among these, brominated phenols—specifically 2,6-Dibromo-4-(hydroxymethyl)phenol (also known as 3,5-dibromo-4-hydroxybenzyl alcohol)—serve as both naturally occurring bioactive agents and highly versatile synthetic scaffolds[1]. Originally isolated from marine annelids like Thelepus setosus and various red algae, this compound is a critical building block for synthesizing complex marine bromotyrosine alkaloids (e.g., purpuramines, bastadins, and polycitrins) and novel bis-quaternary ammonium antibacterial agents[2][3][4].

This application note provides an in-depth analysis of the mechanistic utility of the 2,6-dibromophenol scaffold, summarizes its biological targets, and details self-validating protocols for its application in the total synthesis of marine-derived therapeutics.

Mechanistic Causality: Why the 2,6-Dibromo Motif?

In synthetic and medicinal chemistry, the selection of a specific scaffold is driven by its electronic, steric, and reactive properties. The 2,6-dibromo-4-(hydroxymethyl)phenol core offers a unique triad of chemical advantages:

  • pKa Modulation and Hydrogen Bonding: The highly electronegative bromine atoms at the ortho positions significantly withdraw electron density from the phenolic hydroxyl group. This lowers the pKa of the phenol, making it a superior hydrogen-bond donor at physiological pH. This property is the primary driver for its direct selective inhibition of Saccharomyces cerevisiae glucose-6-phosphate dehydrogenase (G6PDH)[5].

  • Steric Shielding: The bulky bromine atoms protect the phenolic oxygen from rapid metabolic glucuronidation or sulfation, enhancing the metabolic stability of derived drug candidates[6].

  • Orthogonal Reactivity: The para-hydroxymethyl group provides an orthogonal synthetic handle. It can be readily oxidized to an aldehyde or carboxylic acid, or converted into a benzylic halide for nucleophilic substitution, allowing for rapid diversification into complex bromotyrosine architectures without affecting the bromophenol core[4].

Pathway Precursor 4-Hydroxybenzyl Alcohol Bromination Bromoperoxidase / NBS (Halogenation) Precursor->Bromination Core 2,6-Dibromo-4-(hydroxymethyl)phenol (Core Scaffold) Bromination->Core Coupling Amide/Ether Coupling (Structural Diversification) Core->Coupling Inhibitors G6PDH Inhibitors (Direct Activity) Core->Inhibitors Alkaloids Bromotyrosine Alkaloids (e.g., Purpuramines, Bastadins) Coupling->Alkaloids

Biosynthetic and synthetic pathways of 2,6-Dibromo-4-(hydroxymethyl)phenol.

Biological Applications & Quantitative Data

The 2,6-dibromophenol scaffold is not merely a passive structural element; it actively drives binding affinity in various biological targets. Recent drug development efforts have utilized this compound to synthesize inhibitors for cancer resistance pathways (hCYP1B1) and potent antibacterial agents targeting antibiotic-resistant (ABR) biofilms[4][6].

Table 1: Biological Activity Profile of 2,6-Dibromophenol Derivatives
Compound / Derivative ClassPrimary Target / OrganismBiological Activity / PotencyMechanistic Role of Scaffold
2,6-Dibromo-4-(hydroxymethyl)phenol S. cerevisiae G6PDHIC₅₀ = 50.2 μM[5]Direct enzyme inhibition via halogen/H-bonding.
Bis-quaternary ammonium salts S. aureus (ABR strains)MIC = 25.0 – 200.0 μg/mL[4]Membrane disruption; bromines increase lipophilicity.
Purpuramine D analogs hCYP1B1 (Paclitaxel resistance)High affinity inhibition[6]Fits deeply into the hydrophobic active site pocket.
Brominated Diphenylmethanes Isocitrate Lyase (ICL)Strong inhibition[7]Bromine moiety is essential for ICL enzyme binding.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each critical step includes a specific validation check to confirm success before proceeding.

Protocol A: Synthesis of Bromoalkoxy-Substituted Intermediates for Antibacterial Agents

Adapted from the synthesis of marine-inspired bis-quaternary ammonium compounds[4].

Objective: Convert 2,6-dibromo-4-(hydroxymethyl)phenol into a reactive benzylic bromide intermediate for subsequent amine coupling.

Reagents & Materials:

  • 2,6-Dibromo-4-(hydroxymethyl)phenol (1.0 eq)

  • Phosphorus tribromide (PBr₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated NaHCO₃ solution

Step-by-Step Procedure:

  • Preparation: Dissolve 2,6-dibromo-4-(hydroxymethyl)phenol (5.0 mmol) in 20 mL of anhydrous DCM in a flame-dried, round-bottom flask under an argon atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Halogenation: Add PBr₃ (6.0 mmol) dropwise over 10 minutes. Causality: PBr₃ is chosen over HBr to prevent unwanted cleavage of potential ether linkages in more complex derivatives and to ensure mild, anhydrous conditions.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Validation Check (Self-Validation): Withdraw a 10 μL aliquot, quench in 100 μL NaHCO₃, extract with ethyl acetate, and spot on a TLC plate (Hexanes:EtOAc 4:1). The reaction is complete when the starting material (Rf ~0.2) is entirely consumed, replaced by a less polar UV-active spot (Rf ~0.6).

  • Quenching & Extraction: Carefully quench the reaction by pouring it into 50 mL of ice-cold saturated NaHCO₃. Extract the aqueous layer with DCM (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting 3,5-dibromo-4-hydroxybenzyl bromide is typically pure enough (>95% via crude NMR) for immediate use in quaternization steps.

Protocol B: Biomimetic Amide Coupling for Bromotyrosine Alkaloids

Adapted from the total synthesis of purpuramine and polycitrin analogs[3][6].

Objective: Couple the oxidized derivative of the scaffold (3,5-dibromo-4-hydroxyphenylacetic acid) with tyramine derivatives to form the core amide bond of marine alkaloids.

Reagents & Materials:

  • 3,5-Dibromo-4-hydroxyphenylacetic acid (derived via oxidation of the hydroxymethyl scaffold) (1.0 eq)

  • Tyramine hydrochloride (1.1 eq)

  • EDC·HCl (1.5 eq) and HOBt (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Activation: Dissolve the acid (2.0 mmol), EDC·HCl (3.0 mmol), and HOBt (3.0 mmol) in 10 mL anhydrous DMF. Stir at room temperature for 30 minutes. Causality: HOBt forms an active ester intermediate, preventing racemization (if chiral centers are present elsewhere) and increasing the electrophilicity of the carbonyl carbon.

  • Coupling: Add tyramine hydrochloride (2.2 mmol) followed by dropwise addition of DIPEA (6.0 mmol). Stir for 12 hours at room temperature.

  • Validation Check (Self-Validation): Perform LC-MS analysis on a 5 μL reaction aliquot. Look for the disappearance of the acid mass [M-H]⁻ and the appearance of the product mass [M+H]⁺ corresponding to the target amide.

  • Workup: Dilute the mixture with 50 mL EtOAc and wash sequentially with 1M HCl (2 × 20 mL), saturated NaHCO₃ (2 × 20 mL), and brine (20 mL). Causality: The acidic wash removes unreacted tyramine and DIPEA, while the basic wash removes unreacted starting acid and HOBt.

  • Isolation: Dry the organic layer over MgSO₄, filter, and evaporate. Purify via flash column chromatography (DCM:MeOH 95:5) to yield the pure bromotyrosine analog.

Workflow Step1 1. Scaffold Activation (Oxidation/Halogenation) Step2 2. Amine Coupling (Tyramine Derivatives) Step1->Step2 Step3 3. Quaternization (Optional for Antibacterials) Step2->Step3 Step4 4. Purification (Flash Chromatography) Step3->Step4 Step5 5. Characterization (NMR, HRMS, HPLC) Step4->Step5

Step-by-step workflow for synthesizing bromotyrosine derivatives.

References

  • MDPI. "Bromophenols in Marine Algae and Their Bioactivities." Marine Drugs, 2011. Available at:[Link]

  • ACS Publications. "Marine-Derived Bromotyrosine Alkaloids as Potent hCYP1B1 Inhibitors to Overcome Paclitaxel Resistance." Journal of Medicinal Chemistry, 2026. Available at:[Link]

  • Growing Science. "In vitro evaluation of antibacterial and antibiofilm activity of new bis-quaternary ammonium compounds based on natural products." Current Chemistry Letters, 2024. Available at:[Link]

  • SciELO Brazil. "Natural Products from Marine Invertebrates and Microorganisms in Brazil between 2004 and 2017: Still the Challenges, More Rewards." Journal of the Brazilian Chemical Society, 2018. Available at:[Link]

Sources

Application

Application Note: Catalytic Biomimetic Synthesis of 2,6-Dibromo-4-(hydroxymethyl)phenol

Introduction & Strategic Context 2,6-Dibromo-4-(hydroxymethyl)phenol (CAS 2316-62-3) is a highly valued brominated phenolic compound. In the realm of drug discovery and metabolic research, it is recognized as a selective...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

2,6-Dibromo-4-(hydroxymethyl)phenol (CAS 2316-62-3) is a highly valued brominated phenolic compound. In the realm of drug discovery and metabolic research, it is recognized as a selective inhibitor of Saccharomyces cerevisiae glucose-6-phosphate dehydrogenase (G6PD) (IC50 = 50.2 μM), making it a critical tool compound for studying the pentose phosphate pathway[1]. Furthermore, it serves as an essential building block for the synthesis of complex alkaloid natural products.

Historically, the bromination of 4-hydroxybenzyl alcohol relied on the direct addition of molecular bromine ( Br2​ ) in hazardous organic solvents (e.g., dichloromethane or glacial acetic acid). These traditional methods suffer from poor atom economy, severe safety hazards, and a high risk of over-oxidizing the sensitive benzylic alcohol group into an aldehyde.

To overcome these limitations, modern synthetic protocols employ a biomimetic catalytic approach inspired by natural Vanadium-dependent haloperoxidases (V-HPO). Utilizing a highly active vanadyl porphyrin catalyst—specifically β -tetracyano vanadyl porphyrin, [VIVO(TPP(CN)4​)] —alongside potassium bromide (KBr) and hydrogen peroxide ( H2​O2​ ), researchers can achieve highly regioselective dibromination in a green, aqueous medium[2].

Scientific Causality & Reaction Mechanism

The success of this protocol relies on the precise interplay between substrate electronics and controlled catalytic oxidation.

  • Regioselectivity (Substrate Electronics): The phenolic hydroxyl group (-OH) is strongly activating and ortho/para-directing due to the donation of electron density via resonance into the aromatic ring. Because the para position is already occupied by the hydroxymethyl group (-CH_2OH), electrophilic aromatic substitution is exclusively forced to occur at the two equivalent ortho positions (C2 and C6)[2].

  • Catalytic Generation of HOBr: Instead of introducing bulk Br2​ , the [VIVO(TPP(CN)4​)] catalyst is oxidized by H2​O2​ to form an oxido(peroxido)vanadium(V) intermediate. This intermediate facilitates the nucleophilic attack of Br− , releasing hypobromous acid (HOBr) as the active electrophile and regenerating the catalyst[2]. By generating HOBr gradually, the localized concentration of harsh oxidants remains low, preventing the undesired oxidation of the benzylic alcohol.

  • The Role of Perchloric Acid ( HClO4​ ): The catalytic cycle requires an acidic medium to protonate the peroxido intermediate and release HOBr. HClO4​ is specifically chosen because the perchlorate anion ( ClO4−​ ) is strictly non-coordinating. Unlike hydrochloric acid, it does not competitively bind to the vanadium metal center or act as a competing halide source, ensuring maximum catalytic turnover and preventing chlorinated byproducts[2].

Visualizing the Catalytic Pathway

G cluster_cycle Biomimetic Haloperoxidase Catalytic Cycle Cat Catalyst [V(IV)O(TPP(CN)4)] Peroxo Oxido(peroxido)vanadium(V) Intermediate Cat->Peroxo H2O2 HOBr Active Bromine (HOBr) Peroxo->HOBr KBr, HClO4 HOBr->Cat H2O Product 2,6-Dibromo-4-(hydroxymethyl)phenol HOBr->Product Electrophilic Substitution (ortho-directing) Substrate 4-Hydroxybenzyl Alcohol Substrate->Product

Catalytic cycle of V-HPO biomimetic bromination of 4-hydroxybenzyl alcohol.

Experimental Protocol: Biomimetic Dibromination

Self-Validating System Design: This protocol incorporates a controlled stoichiometric addition of HClO4​ to regulate the rate of HOBr generation, preventing thermal runaways. A sodium thiosulfate quench provides a visual color-change validation that all residual peroxides and electrophilic bromine species are neutralized before workup.

Materials & Reagents
  • Substrate: 4-Hydroxybenzyl alcohol (10.0 mmol, 1.24 g)

  • Halide Source: Potassium bromide (KBr) (20.0 mmol, 2.38 g)

  • Oxidant: 30% Aqueous Hydrogen Peroxide ( H2​O2​ ) (20.0 mmol, ~2.0 mL)

  • Acid Activator: 70% Aqueous Perchloric Acid ( HClO4​ ) (20.0 mmol, ~1.7 mL)

  • Catalyst: β -tetracyano vanadyl porphyrin [VIVO(TPP(CN)4​)] (0.25 μmol, ~0.2 mg)

  • Solvent: Deionized Water (20 mL)

  • Quenching Agent: Saturated Sodium Thiosulfate ( Na2​S2​O3​ ) solution

  • Extraction Solvent: Ethyl Acetate (EtOAc)

Step-by-Step Methodology
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, suspend 4-hydroxybenzyl alcohol (1.24 g) in 20 mL of deionized water.

  • Catalyst & Halide Addition: Add the [VIVO(TPP(CN)4​)] catalyst (0.2 mg) and KBr (2.38 g) to the aqueous suspension. Stir at room temperature (25 °C) for 5 minutes to ensure uniform dispersion.

  • Oxidant Introduction: Add the 30% aqueous H2​O2​ (2.0 mL) dropwise over 2 minutes. (Note: The reaction will remain dormant until the acid is introduced, acting as a built-in safety mechanism).

  • Acidic Activation (Critical Step): To initiate the catalytic cycle, add the 70% aqueous HClO4​ (1.7 mL) in two equal portions of 0.85 mL, spaced 5 minutes apart.

    • Causality: Staggering the acid addition controls the exothermic generation of HOBr. Dumping the acid all at once causes a rapid spike in HOBr concentration, which can trigger localized heating and lead to the undesired benzylic oxidation of the hydroxymethyl group.

  • Monitoring: Stir the reaction mixture vigorously at room temperature for 30–45 minutes. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) mobile phase. The reaction is complete when the polar starting material spot disappears, replaced by a distinct, less polar spot corresponding to the dibrominated product.

  • Quenching (Validation Step): Once complete, add 5 mL of saturated Na2​S2​O3​ solution and stir for 5 minutes. The mixture will turn pale or colorless. This visual cue confirms the reduction of any unreacted HOBr and H2​O2​ back to bromide and water, validating the safe termination of the reaction.

  • Workup & Purification: Extract the aqueous mixture with EtOAc (3 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The crude product can be recrystallized from a mixture of hexanes/ethyl acetate to yield pure 2,6-dibromo-4-(hydroxymethyl)phenol as a crystalline solid.

Quantitative Data Presentation

The transition from traditional bromination to the biomimetic catalytic method yields significant improvements across all synthetic metrics, summarized below:

ParameterTraditional BrominationBiomimetic Catalytic Bromination
Brominating Agent Molecular Bromine ( Br2​ )KBr + H2​O2​ (in situ HOBr)
Solvent System Dichloromethane / Acetic AcidDeionized Water
Catalyst Loading None (Uncatalyzed)~0.0025 mol% [VIVO(TPP(CN)4​)]
Atom Economy Low (Produces toxic HBr waste)High (Produces H2​O byproduct)
Benzylic Oxidation High Risk (Side reactions common)Negligible (Controlled HOBr release)
E-Factor High (>20)Low (<5)

References[1] MedChemExpress. "2,6-Dibromo-4-(hydroxymethyl)phenol | Glucose-6-Phosphate Dehydrogenase Inhibitor". MedChemExpress. URL: https://www.medchemexpress.com/2-6-dibromo-4-hydroxymethyl-phenol.html[2] Prakash V, Sankar M, Maurya MR. "Facile Synthesis of β-Tetracyano Vanadyl Porphyrin from Its Tetrabromo Analogue and Its Excellent Catalytic Activity for Bromination and Epoxidation Reactions." ACS Omega, 2023, 8(6):5602-5613. URL: https://pubs.acs.org/doi/10.1021/acsomega.2c07064

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Crystallization Conditions for 2,6-Dibromo-4-(hydroxymethyl)phenol

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 2,6-Dibromo-4-(hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 2,6-Dibromo-4-(hydroxymethyl)phenol. Our focus is on providing practical, field-tested advice grounded in the physicochemical properties of the molecule to overcome common challenges in its purification.

Understanding the Molecule: Key Properties for Crystallization

The successful crystallization of any compound begins with a firm understanding of its molecular properties. 2,6-Dibromo-4-(hydroxymethyl)phenol possesses a unique combination of functional groups that dictate its behavior in solution and during crystal lattice formation.

The molecule's structure includes:

  • A Phenolic Hydroxyl Group (-OH): This group is acidic (predicted pKa ≈ 6.69) and a strong hydrogen bond donor and acceptor.[1]

  • Two Bromine Atoms: These bulky, electron-withdrawing groups increase the molecule's molecular weight and influence crystal packing.

  • A Hydroxymethyl Group (-CH₂OH): This primary alcohol is also a hydrogen bond donor and acceptor, contributing to the molecule's polarity.

  • An Aromatic Ring: Provides a rigid, planar core.

This combination of a polar, hydrogen-bonding "head" (the two hydroxyl groups) and a more lipophilic, bulky "body" (the brominated aromatic ring) makes solvent selection a critical parameter. The molecule has an amphiphilic character, suggesting solubility in a range of polar organic solvents.[2]

PropertyValueSource
Molecular Formula C₇H₆Br₂O₂[3][4]
Molecular Weight ~281.93 g/mol [3][5]
Melting Point 117 °C[1]
Appearance Colorless to pale yellow crystalline powder[6]
Predicted pKa 6.69 ± 0.23[1]
Predicted logP 2.41[1]
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for recrystallizing 2,6-Dibromo-4-(hydroxymethyl)phenol?

A1: Given the molecule's structure, which allows for extensive hydrogen bonding, polar solvents are the most logical starting point. The ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but poorly at lower temperatures.[7]

  • Good Candidates (Polar Protic): Ethanol, Methanol, Isopropanol. These can engage in hydrogen bonding with the solute.

  • Good Candidates (Polar Aprotic): Acetone, Ethyl Acetate. These solvents can accept hydrogen bonds. A related compound, 4-bromo-2,6-bis(hydroxymethyl)phenol, has been successfully recrystallized from ethyl acetate.[8] Another similar molecule was crystallized from an acetone solution.[9]

  • Mixed-Solvent Systems: A highly effective technique involves dissolving the compound in a "good" solvent (like acetone or ethanol) at a high temperature and then adding a "poor" or "anti-solvent" (like water or hexane) dropwise until the solution becomes turbid. Reheating to clarify and then slow cooling can yield high-quality crystals.

Q2: My final product is a yellow or brown powder. What causes this discoloration and how can I remove it?

A2: Phenolic compounds are susceptible to oxidation, which often produces highly colored quinone-like impurities.[10] This can be exacerbated by heat, light, or the presence of trace metals.

Solutions:

  • Work under an Inert Atmosphere: If possible, conduct the dissolution and cooling steps under a nitrogen or argon atmosphere to minimize contact with oxygen.[10]

  • Use Activated Charcoal: Add a small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution. Charcoal has a high surface area and can adsorb colored impurities. Swirl for a few minutes and then perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal before allowing the solution to cool.

  • Reducing Agent Wash: Washing the crude product with a dilute aqueous solution of a mild reducing agent, such as sodium bisulfite, can sometimes help remove residual bromine or initial oxidation products.[10]

Q3: Upon cooling my solution, the compound separated as an oil, not as crystals. What is "oiling out" and how do I prevent it?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice.[11] This is common when a solution is highly supersaturated or when the boiling point of the solvent is significantly higher than the melting point of the solute (117 °C for this compound).

Prevention Strategies:

  • Use More Solvent: The most common cause is using too little solvent, leading to excessive supersaturation upon cooling. Re-heat the mixture and add more of the hot solvent until the oil redissolves completely. Slow cooling should then promote proper crystal growth.[11]

  • Lower the Initial Temperature: Dissolve the compound at a temperature below its melting point. If using a high-boiling solvent, try to achieve dissolution at a lower temperature, even if it requires more solvent.

  • Induce Crystallization at a Higher Temperature: As the solution cools, vigorously scratch the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections on the glass that can serve as nucleation sites, encouraging crystal growth to begin before the solution cools to the oiling-out temperature.

  • Change Solvents: Switch to a solvent with a lower boiling point.

Systematic Troubleshooting Guide

This section provides a structured approach to resolving common crystallization issues.

Problem Potential Cause(s) Recommended Solutions & Scientific Rationale
No Crystals Form Upon Cooling 1. Too much solvent was used. The solution is not supersaturated enough for nucleation to occur. 2. The solution cooled too rapidly. There was insufficient time for crystal nuclei to form. 3. The compound is highly pure. Very pure compounds sometimes lack nucleation sites (like dust particles or impurities) to initiate crystallization.1. Reduce Solvent Volume: Gently boil off some of the solvent to increase the solute concentration.[11] Allow the concentrated solution to cool slowly. 2. Induce Nucleation: Try scratching the inner surface of the flask with a glass rod. Alternatively, add a tiny "seed crystal" of the solid compound to the cooled solution to provide a template for crystal growth. 3. Cool Slowly & Patiently: After heating, cover the flask with a watch glass and allow it to cool to room temperature undisturbed on the benchtop. Once at room temperature, transfer it to an ice bath for at least 30 minutes to maximize yield.[11]
Crystallization is Too Fast ("Crashing Out") 1. Too little solvent was used. The solution becomes supersaturated too quickly upon even slight cooling. 2. The chosen solvent has a very steep solubility curve for the compound (i.e., solubility drops dramatically with a small temperature change).1. Increase Solvent Volume: Reheat the mixture to redissolve the solid. Add an additional 5-10% volume of hot solvent to slightly decrease the level of supersaturation upon cooling. This allows for slower, more ordered crystal growth, which is essential for excluding impurities.[11] 2. Insulate the Flask: After heating, wrap the flask in glass wool or foil to slow the rate of cooling, giving the molecules more time to orient themselves into a well-defined crystal lattice.
Final Product Yield is Very Low 1. Too much solvent was used. A significant amount of the product remains dissolved in the mother liquor even after cooling.[11] 2. Premature crystallization during hot filtration. The compound crystallized on the filter paper or in the funnel stem. 3. Incomplete transfer of solids. 1. Concentrate the Mother Liquor: Collect the filtrate (mother liquor) and reduce its volume by rotary evaporation or gentle boiling. Cool the concentrated solution to see if a second crop of crystals can be obtained. (Note: This crop may be less pure). 2. Optimize Hot Filtration: Use a stemless funnel and pre-heat it with hot solvent before filtering. Keep the solution at or near its boiling point during the filtration process. This ensures the compound stays in solution until it is intended to crystallize.
Visualizing the Troubleshooting Workflow

A logical decision-making process is key to overcoming crystallization challenges. The following workflow outlines the steps to take when initial attempts are unsuccessful.

Crystallization_Troubleshooting start Start: Dissolve Crude Solid in Hot Solvent & Cool check_crystals Crystals Formed? start->check_crystals check_quality Are Crystals High Quality? (Not Oily, Good Form) check_crystals->check_quality Yes no_crystals No Crystals Formed check_crystals->no_crystals No yes_path Yes collect Collect Crystals via Filtration check_quality->collect Yes oiled_out Problem: Oiled Out or 'Crashed Out' check_quality->oiled_out No action_no_crystals 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume 4. Cool Further (Ice Bath) no_crystals->action_no_crystals action_no_crystals->check_crystals Re-evaluate action_oiled_out 1. Re-heat Solution 2. Add More Solvent 3. Cool Slowly 4. Consider New Solvent oiled_out->action_oiled_out action_oiled_out->start Retry Crystallization

Caption: Troubleshooting workflow for crystallization.

Experimental Protocols
Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be attempted first.

  • Solvent Selection: Choose a suitable solvent (e.g., ethyl acetate, ethanol).

  • Dissolution: Place the crude 2,6-Dibromo-4-(hydroxymethyl)phenol in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Continue adding the solvent in small portions until the solid just dissolves completely at or near the solvent's boiling point.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-5 minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-heated, stemless funnel and fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[7]

  • Drying: Dry the crystals in a vacuum oven or in a desiccator to remove all traces of solvent.

Protocol 2: Mixed-Solvent (Antisolvent) Recrystallization

This method is useful when no single solvent has the ideal solubility properties.

  • Solvent Pair Selection: Choose a solvent pair consisting of a "good" solvent in which the compound is highly soluble (e.g., acetone) and an "antisolvent" in which it is poorly soluble (e.g., water or hexane). The two solvents must be miscible.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Antisolvent Addition: While the solution is still hot, add the "antisolvent" dropwise with swirling until a persistent cloudiness (turbidity) appears. This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Crystallization & Isolation: Follow steps 5-8 from the Single-Solvent Recrystallization protocol. The slow cooling of this precisely saturated solution often yields very pure crystals.

References
  • PubChem. (n.d.). 2,6-Dibromo-4-(hydroxymethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Zhu, H.-L., et al. (2011). 2,6-Dibromo-4-(2-hydroxyethyl)phenol. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3263. Retrieved from [Link]

  • Edubirdie. (n.d.). Bromination of (E)-Stilbene with Pyridinium Tribromide and Recrystallization of Stilbene Dibromide. Retrieved from [Link]

  • LookChem. (n.d.). 2,6-Dibromo-4-(hydroxymethyl)phenol. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2,4-DIBROMO-6-(HYDROXYMETHYL)PHENOL - Introduction. Retrieved from [Link]

  • ChemHelp ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. Retrieved from [Link]

  • Stoeckli-Evans, H., et al. (2000). Crystal structure of 4-bromo-2,6-bis(hydroxymethyl)phenol, C8H9BrO3. Zeitschrift für Kristallographie - New Crystal Structures, 215(3), 443-444. Retrieved from [Link]

Sources

Optimization

handling and preventing oxidation of 2,6-Dibromo-4-(hydroxymethyl)phenol during storage

Welcome to the Technical Support Center for 2,6-Dibromo-4-(hydroxymethyl)phenol (also known as 3,5-dibromo-4-hydroxybenzyl alcohol). This compound is a marine-derived natural product and a highly selective inhibitor of S...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,6-Dibromo-4-(hydroxymethyl)phenol (also known as 3,5-dibromo-4-hydroxybenzyl alcohol). This compound is a marine-derived natural product and a highly selective inhibitor of Saccharomyces cerevisiae glucose-6-phosphate dehydrogenase (G6PDH)[1],[2].

Due to the inherent chemical vulnerabilities of the phenolic hydroxyl and benzylic alcohol groups, improper storage rapidly leads to oxidative degradation. This guide provides researchers and drug development professionals with authoritative, mechanistically grounded protocols to prevent oxidation, ensure reproducible assays, and troubleshoot common handling issues.

Mechanistic Insight: The Causality of Degradation

To effectively prevent degradation, one must understand the chemical causality behind it. Phenols are highly susceptible to oxidation when exposed to atmospheric oxygen, ambient light, or trace transition metals (such as iron or copper)[3].

For brominated phenols specifically, oxidation typically initiates via a one-electron transfer, generating a highly reactive bromophenoxyl radical [4]. Once formed, this radical propagates through two primary destructive pathways:

  • Further Oxidation: The radical oxidizes into quinone and phenoquinone derivatives. These species are highly colored, which is why degraded phenol powders shift from white to pink or brown[3].

  • Radical Coupling (Dimerization): Bromophenoxyl radicals can undergo C-O or C-C coupling to form brominated polymeric products, such as hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and biphenyls (OH-PBBs)[4].

These degradation products not only lower the effective concentration of your G6PDH inhibitor but can also introduce off-target toxicity into biological assays.

OxidationMechanism A 2,6-Dibromo-4-(hydroxymethyl)phenol (Intact Compound) B Bromophenoxyl Radical (Reactive Intermediate) A->B O2, Light, Trace Metals C Quinones & Phenoquinones (Pink/Brown Discoloration) B->C Further Oxidation D Brominated Polymeric Products (e.g., OH-PBDEs) B->D Radical Coupling

Figure 1: Mechanistic pathway of 2,6-Dibromo-4-(hydroxymethyl)phenol oxidation.

Quantitative Data: Storage & Degradation Metrics

To maintain scientific integrity, adhere strictly to the validated storage parameters outlined below.

Table 1: Validated Storage Conditions and Shelf Life
StateMatrix/SolventTemperatureAtmosphereMax Shelf Life
Solid Lyophilized Powder-20°CArgon / Nitrogen≥ 2 Years[2]
Liquid DMSO / Ethanol-80°CArgon / Nitrogen6 Months[1]
Liquid DMSO / Ethanol-20°CArgon / Nitrogen1 Month[1]
Table 2: Visual Indicators of Oxidation
Visual AppearanceChemical StateAction Required
White / Off-white Intact, high purity (>98%)Safe for biological assays.
Faint Pink Trace quinone formationValidate via HPLC before use.
Deep Pink / Brown Extensive oxidation/polymerizationDiscard or require repurification.

Standard Operating Procedure: Inert Handling & Storage

To ensure a self-validating system, every handling step must eliminate oxidative catalysts (O2, light, metals) and include a verification step.

Protocol: Reconstitution and Aliquoting under Inert Atmosphere

Prerequisites: Glove box or Schlenk line equipped with high-purity Argon or Nitrogen; amber glass vials; PTFE (Teflon) spatulas; anhydrous, degassed DMSO.

  • Equilibration: Bring the sealed vial of 2,6-Dibromo-4-(hydroxymethyl)phenol to room temperature inside a desiccator before opening. Causality: Opening cold vials causes atmospheric moisture condensation, accelerating degradation.

  • Inert Transfer: Transfer the vial into the glove box or continuously purge the headspace with Argon/Nitrogen.

  • Metal-Free Handling: Using strictly PTFE or ceramic spatulas, weigh the required amount. Causality: Trace metals from stainless steel spatulas catalyze phenol oxidation[3].

  • Reconstitution: Dissolve the powder in anhydrous, degassed DMSO to your desired stock concentration (e.g., 10 mM).

  • Aliquoting & Storage: Dispense into single-use amber glass vials. Flush the headspace of each vial with Argon/Nitrogen for 5 seconds, cap tightly, and immediately transfer to -80°C[1].

  • System Validation: Run a baseline High-Performance Liquid Chromatography (HPLC) trace (UV detection at ~254 nm) on a dummy aliquot. A single sharp peak confirms the absence of dimeric oxidation products (OH-PBDEs), validating your inert handling technique.

StorageWorkflow Start Receipt of Lyophilized Powder Inspect Visual Inspection (White/Off-white?) Start->Inspect Inert Transfer to Glove Box or Schlenk Line (Ar/N2) Inspect->Inert Pass (White) Fail Quarantine / Purify (Do Not Use Directly) Inspect->Fail Fail (Pink/Brown) Aliquot Reconstitute & Aliquot (Use PTFE Spatulas) Inert->Aliquot If preparing stock StoreSolid Store Solid: -20°C (Desiccated, Dark) Inert->StoreSolid If keeping as solid StoreLiquid Store Solution: -80°C (Max 6 Months) Aliquot->StoreLiquid

Figure 2: Step-by-step workflow for the receipt, handling, and storage of the compound.

Troubleshooting & FAQs

Q: My newly purchased lyophilized powder has a slight pink tint. Can I still use it for my G6PDH inhibition assays? A: Discoloration ranging from pink to brown is a primary indicator of phenol oxidation[3]. Because oxidation generates bromophenoxyl radicals that couple into dimeric products[4], a pink tint suggests the presence of quinones or polymeric impurities. You must validate the purity via HPLC or NMR. If purity falls below 98%, do not use it for sensitive enzymatic assays, as the oxidation byproducts may cause off-target effects.

Q: I stored my DMSO stock solution at -20°C for 3 months, and it turned brown. What happened? A: You have exceeded the validated shelf life for this storage condition. In a solvent matrix, 2,6-Dibromo-4-(hydroxymethyl)phenol is only stable at -20°C for 1 month under nitrogen[1]. For longer storage (up to 6 months), the solution must be kept at -80°C[1]. The brown color indicates extensive oxidation and polymerization. Discard the stock.

Q: Why is it critical to use a PTFE spatula instead of a standard stainless steel lab spatula? A: Phenols are highly sensitive to trace metal impurities, particularly iron and copper, which act as catalysts for oxidative degradation[3]. Even microscopic metal shedding from a stainless steel spatula can initiate the radical cascade, drastically reducing the shelf life of your remaining solid stock.

Q: Can I repeatedly freeze and thaw my stock solution? A: No. Freeze-thaw cycles introduce temperature fluctuations and increase the risk of atmospheric oxygen and moisture ingress. This is why the protocol mandates preparing single-use aliquots. If a vial is thawed, discard any unused portion.

Sources

Reference Data & Comparative Studies

Validation

2,6-Dibromo-4-(hydroxymethyl)phenol vs 2,4,6-tribromophenol in polymer applications

As a Senior Application Scientist in polymer formulation, selecting the correct brominated flame retardant (BFR) is about more than just achieving a UL-94 V-0 flammability rating; it is about engineering the polymer's ar...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in polymer formulation, selecting the correct brominated flame retardant (BFR) is about more than just achieving a UL-94 V-0 flammability rating; it is about engineering the polymer's architecture to balance thermal stability, mechanical integrity, and environmental safety.

This guide provides an objective, data-driven comparison between two distinct brominated phenols: 2,6-Dibromo-4-(hydroxymethyl)phenol (DBHMP) and 2,4,6-Tribromophenol (TBP) . While both provide excellent gas-phase radical quenching during combustion, their structural differences dictate completely different roles during polymer synthesis.

Chemical Profiling & Mechanistic Roles

To understand how these molecules behave in a polymer matrix, we must analyze their functional groups and steric environments.

  • 2,4,6-Tribromophenol (TBP): The Chain Terminator TBP possesses a single phenolic hydroxyl (-OH) group flanked by two bulky ortho-bromine atoms [1]. Because it is monofunctional, it cannot propagate a polymer chain. Instead, it acts as a chain terminator (end-capping agent). In step-growth polymerizations like polycarbonates, TBP caps the growing chain ends, strictly controlling the final molecular weight while imparting terminal flame retardancy [4].

  • 2,6-Dibromo-4-(hydroxymethyl)phenol (DBHMP): The Backbone Integrator DBHMP is uniquely difunctional , possessing both a sterically hindered phenolic -OH and a highly reactive primary aliphatic hydroxymethyl (-CH₂OH) group [2]. This asymmetry is a powerful synthetic tool. The aliphatic -OH reacts rapidly at lower temperatures, while the hindered phenolic -OH requires higher activation energy. This allows DBHMP to act as a chain extender or crosslinker , covalently locking the bromine into the polymer backbone and virtually eliminating the risk of chemical migration.

Comparative Performance Data

The following table summarizes the quantitative and functional differences between the two compounds when applied to polymer systems.

Property / Metric2,6-Dibromo-4-(hydroxymethyl)phenol (DBHMP)2,4,6-Tribromophenol (TBP)
CAS Number 2316-62-3118-79-6
Molecular Weight 281.93 g/mol 330.80 g/mol
Bromine Content ~56.7%~72.6%
Functionality Difunctional (Aliphatic + Phenolic OH)Monofunctional (Phenolic OH)
Role in Polymerization Comonomer / Chain Extender / CrosslinkerMolecular Weight Regulator / End-Capper
Migration Risk Zero (Covalently bound within backbone)Low to Moderate (Located at chain termini)
Impact on Matrix Tg Increases (via crosslinking/backbone stiffening)Decreases (Acts as a terminal plasticizer)

Architectural Divergence in Polymer Synthesis

The choice between TBP and DBHMP fundamentally alters the topology of the resulting polymer.

G cluster_TBP 2,4,6-Tribromophenol (TBP) cluster_DBHMP 2,6-Dibromo-4-(hydroxymethyl)phenol TBP_Node Monofunctional (Phenolic OH) Term_Node Chain Termination TBP_Node->Term_Node EndCap_Node End-Capped Polymer (Controlled MW) Term_Node->EndCap_Node DBHMP_Node Difunctional (Phenolic + Aliphatic OH) Extend_Node Chain Extension / Crosslinking DBHMP_Node->Extend_Node Backbone_Node Backbone Integration (Zero Migration) Extend_Node->Backbone_Node

Fig 1: Mechanistic divergence of TBP and DBHMP in polymer architecture.

Experimental Protocols & Self-Validating Workflows

To demonstrate the practical application of these distinct reactivities, below are two field-proven protocols. Each protocol is designed as a self-validating system, ensuring that the chemical causality of the chosen BFR is analytically proven at the end of the workflow.

Protocol A: Synthesis of TBP-Terminated Polycarbonate (Interfacial Polymerization)

Objective: Utilize TBP to strictly control the molecular weight (MW) of a Bisphenol-A (BPA) polycarbonate while imparting flame retardancy [4].

  • Step 1: Aqueous Phase Preparation. Dissolve BPA (1.0 eq) and TBP (0.05 eq) in an aqueous NaOH solution (pH > 11). Causality: The high pH deprotonates both phenols, forming highly nucleophilic phenoxide ions.

  • Step 2: Organic Phase Addition. Add dichloromethane (DCM) to create a biphasic system.

  • Step 3: Phosgenation. Inject phosgene gas into the organic phase under vigorous stirring at 25°C. Causality: Phosgene reacts with the phenoxides at the interface. Because TBP is monofunctional, any chain reacting with TBP is permanently "capped" and ceases to grow. The 1.0 : 0.05 ratio strictly dictates the final MW via the Carothers equation.

  • Step 4: Catalysis. Add 0.01 eq of triethylamine (TEA) to accelerate the condensation of oligomeric chloroformates.

  • Step 5: Validation (Gel Permeation Chromatography - GPC). Isolate the polymer and run GPC. Self-Validation: If the TBP successfully acted as a terminator, the polydispersity index (PDI) will be narrow (< 2.5) and the MW will match the theoretical calculation. A runaway MW indicates failed end-capping.

Protocol B: Covalent Integration of DBHMP into Epoxy Resins

Objective: Exploit the dual functionality of DBHMP to create a non-migratory, crosslinked flame-retardant epoxy network.

Workflow Prep 1. Resin Prep Disperse DBHMP in DGEBA Heat 2. Thermal Activation Heat to 80°C Prep->Heat Catalyst 3. Catalysis Add Triphenylphosphine Heat->Catalyst Cure Cure Catalyst->Cure Test 5. Validation Soxhlet Extraction (24h) Cure->Test

Fig 2: Step-by-step workflow for covalently integrating DBHMP into an epoxy matrix.

  • Step 1: Resin Dispersion. Disperse DBHMP (15 wt%) into Diglycidyl Ether of Bisphenol A (DGEBA) at 80°C under nitrogen.

  • Step 2: Catalysis. Add 0.5 wt% Triphenylphosphine (TPP). Causality: TPP acts as an etherification catalyst, specifically promoting the ring-opening of the epoxide by the hydroxyl groups without triggering homopolymerization of the epoxy.

  • Step 3: Primary Cure (120°C for 2h). Causality: At 120°C, only the highly reactive, unhindered aliphatic hydroxymethyl group of DBHMP reacts with the epoxide. This step builds linear prepolymer chains without causing premature vitrification (hardening).

  • Step 4: Secondary Post-Cure (150°C for 2h). Causality: The elevated temperature provides the necessary activation energy to overcome the steric hindrance of the two ortho-bromines, forcing the phenolic -OH to react and form a tightly crosslinked 3D network.

  • Step 5: Validation (Soxhlet Extraction). Subject the cured resin to Soxhlet extraction using tetrahydrofuran (THF) for 24 hours. Self-Validation: Measure the mass of the dried resin pre- and post-extraction. A mass loss of < 0.1% proves that 100% of the DBHMP is covalently bound to the backbone, validating its non-migratory nature.

References

  • "2,4,6-Tribromophenol | C6H3Br3O | CID 8374", PubChem, National Institutes of Health. URL: [Link]

  • "2,6-Dibromo-4-(hydroxymethyl)phenol | C7H6Br2O2 | CID 13703683", PubChem, National Institutes of Health. URL: [Link]

  • "Screening Assessment Report - Phenol, 4,4' -(1-methylethylidene)bis

Safety & Regulatory Compliance

Safety

2,6-Dibromo-4-(hydroxymethyl)phenol proper disposal procedures

Executive Summary For researchers and drug development professionals handling 2,6-Dibromo-4-(hydroxymethyl)phenol (CAS: 2316-62-3), proper disposal is not merely a regulatory checkbox—it is a critical component of labora...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary For researchers and drug development professionals handling 2,6-Dibromo-4-(hydroxymethyl)phenol (CAS: 2316-62-3), proper disposal is not merely a regulatory checkbox—it is a critical component of laboratory safety and environmental stewardship. As a halogenated phenol, this compound presents unique end-of-life challenges. Improper disposal can lead to severe aquatic toxicity, and uncontrolled combustion can generate highly toxic brominated dioxins[1]. This guide provides a self-validating, step-by-step operational framework for the safe segregation, containment, and final destruction of this compound.

Physicochemical Profiling & Hazard Assessment

Before implementing a disposal plan, one must understand the molecular characteristics that dictate the compound's behavior. 2,6-Dibromo-4-(hydroxymethyl)phenol contains two heavy bromine atoms on a phenolic ring, rendering it highly lipophilic and resistant to standard biological degradation processes[2].

Table 1: Key Properties Influencing Disposal Logistics

PropertyValue / CharacteristicOperational Disposal Implication
CAS Number 2316-62-3Must be explicitly listed on all hazardous waste manifests.
Molecular Weight 281.93 g/mol [2]High mass density of halogens requires specialized incineration.
Physical State Solid (Powder/Crystals)Dust generation risk during transfer; requires wet-wiping for spills.
Halogen Content ~56% Bromine by weightGenerates corrosive Hydrobromic acid (HBr) gas upon combustion[3].
Water Solubility Low/InsolubleCannot be flushed; will persist and bioaccumulate in water tables[4].

The Causality of Halogenated Waste Destruction

Why can't this chemical be disposed of in standard biohazard or general chemical waste? The causality lies in its combustion thermodynamics. When brominated phenols are exposed to standard incineration temperatures without specialized exhaust controls, they undergo condensation reactions to form polybrominated dibenzo-p-dioxins (PBDDs) and furans (PBDFs)—compounds with extreme environmental toxicity[1]. Furthermore, the bromine atoms are liberated as hydrobromic acid (HBr), a highly corrosive gas that will destroy standard incinerator stacks[3].

Therefore, the only acceptable method of final destruction is high-temperature chemical incineration equipped with an alkaline afterburner and scrubber system [3]. The scrubber neutralizes the HBr gas into harmless bromide salts before exhaust release.

DisposalWorkflow Start Benchtop Waste Generation Segregation Halogenated Waste Segregation Start->Segregation No Mixing Storage Temporary Storage (Ventilated, <25°C) Segregation->Storage Sealed Container Incineration High-Temp Incineration (>1100°C) Storage->Incineration Licensed Contractor Scrubber Alkaline Scrubber (Neutralizes HBr) Incineration->Scrubber Exhaust Gas Ash Landfill (Treated Ash) Incineration->Ash Solid Residue Gas Clean Off-Gas Release Scrubber->Gas Neutralized

Fig 1. Lifecycle and destruction pathway of 2,6-Dibromo-4-(hydroxymethyl)phenol waste.

Operational Waste Management Protocol

To ensure compliance and safety, implement the following self-validating workflow at the bench level.

Step 1: Point-of-Generation Segregation

  • Action: Dedicate a specific, chemically compatible waste container (e.g., High-Density Polyethylene - HDPE) exclusively for "Halogenated Organic Waste."

  • Validation: Ensure the container is distinctly color-coded. Never mix halogenated phenols with strong oxidizing agents or strong bases, as exothermic reactions or toxic gas release may occur.

Table 2: Waste Stream Compatibility Matrix

Waste CategoryCompatibility with 2,6-Dibromo-4-(hydroxymethyl)phenolAction
Halogenated Solvents (DCM, Chloroform) Highly CompatibleCo-dispose in designated halogenated waste carboy.
Non-Halogenated Solvents (Ethanol, Acetone) Conditionally CompatibleCan be mixed if the entire container is then labeled as "Halogenated."
Strong Oxidizers (Nitric Acid, Peroxides) Strictly Incompatible Keep entirely separate to prevent exothermic degradation.

Step 2: Primary Containment & Labeling

  • Action: Label the container with the full chemical name: "2,6-Dibromo-4-(hydroxymethyl)phenol", the CAS number (2316-62-3), and the primary hazard warnings ("Toxic", "Environmental Hazard").

  • Validation: Use secondary containment (a tray or bin) capable of holding 110% of the primary container's volume to self-validate against catastrophic leaks.

Step 3: Institutional Transfer

  • Action: Once the container is 80% full, cap it securely and initiate a pickup request with your institution's Environmental Health and Safety (EHS) department.

  • Validation: Verify that the EHS manifest explicitly states the presence of brominated phenols so the contracted disposal facility routes it to a scrubber-equipped incinerator[3].

Emergency Spill Response & Decontamination

In the event of an accidental release during experimental workflows, immediate and structured action is required to prevent aerosolization and surface contamination.

Step-by-Step Spill Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate area. Don appropriate PPE (nitrile gloves, safety goggles, lab coat, and an N95 or P100 particulate respirator if dust is present).

  • Contain: If the spill is a dry powder, do NOT sweep, as this aerosolizes the compound and increases inhalation risk. Gently cover the spill with damp paper towels (using water or a mild solvent like ethanol) to suppress dust.

  • Collect: Use a plastic scoop (avoid metal if spark risks exist from nearby co-solvents) to transfer the damp material into a sealable, compatible waste container.

  • Decontaminate: Wash the spill surface thoroughly with soap and water, followed by an ethanol wipe to remove lipophilic residues.

  • Dispose: Place all used paper towels, wipes, and contaminated PPE into the "Halogenated Organic Waste" stream. Do not throw them in the regular trash.

ToxicityPathway Improper Improper Drain Disposal Water Water Table Contamination Improper->Water Bio Bioaccumulation in Aquatic Life Water->Bio Lipophilic Degradation Photolytic Degradation Water->Degradation UV Exposure Toxicity Endocrine Disruption & Cellular Toxicity Bio->Toxicity Receptor Binding

Fig 2. Environmental fate and toxicity mechanisms of improper halogenated phenol disposal.

Regulatory Compliance & Environmental Stewardship

The Environmental Protection Agency (EPA) strictly prohibits the discharge of halogenated phenol compounds into marine environments, municipal sewers, or standard landfills due to their high toxicity and persistence[4]. By adhering to the protocols outlined above, laboratories not only comply with international environmental mandates but also protect their personnel from the insidious risks of chronic halogenated compound exposure.

References

  • 2,6-Dibromo-4-(hydroxymethyl)phenol | C7H6Br2O2 | CID 13703683 - PubChem Source: nih.gov URL:[Link]

  • General Permit No. CAG280000 - EPA Source: epa.gov URL:[Link]

  • INCINERATION AND HUMAN HEALTH - Major Projects Source: nsw.gov.au URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dibromo-4-(hydroxymethyl)phenol
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